O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the benzyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylates to alcohols.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the bicyclic core.
Scientific Research Applications
Chemistry
In chemistry, O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups. It may also serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has potential applications as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo[3.2.1]octane derivatives with different substituents. These compounds share the same bicyclic core but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
What sets O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate apart is its specific combination of benzyl and tert-butyl groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-O-benzyl 8-O-tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-15-9-10-16(22)17(12-23)21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-17,23H,9-13H2,1-3H3 |
InChI Key |
RDLIPJBQPGFXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(N(C2)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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